

# CCT241161 tumor regression optimization

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**Compound Focus:** CCT241161

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## CCT241161: Researcher Compound Profile

**What is CCT241161?** CCT241161 is an orally active, potent pan-RAF inhibitor. It also demonstrates significant activity against other key kinases, which contributes to its unique "paradox-breaking" profile and effectiveness in targeting melanomas with specific mutations [1] [2] [3].

- **Primary Targets:** It is characterized as a pan-RAF inhibitor, meaning it can inhibit different forms of RAF kinases (CRAF, BRAF, V600E-BRAF) [1].
- **Key Advantage:** Unlike first-generation BRAF inhibitors, **CCT241161** does not drive paradoxical activation of the MAPK pathway in cells with RAS mutations. This is a critical feature for overcoming a major resistance mechanism [2] [3].
- **Therapeutic Relevance:** It exhibits significant activity against melanoma cell lines harboring **BRAF V600E** or **NRAS** mutations, including those that have developed resistance to BRAF inhibitors like PLX4720 [4] [2].

The following table summarizes its primary kinase targets and documented inhibitory activity (IC50).

Target Kinase	IC50 (nM)	Biological Significance
LCK	3 nM [1] [5]	Lymphocyte-specific protein tyrosine kinase
CRAF	6 nM [1] [5]	A RAF kinase isoform; inhibition prevents MAPK pathway signaling.

Target Kinase	IC50 (nM)	Biological Significance
SRC	10 nM [1] [5]	A SRC-family kinase (SFK); co-inhibition helps overcome resistance [2].
V600E-BRAF	15 nM [1] [5]	Most common oncogenic BRAF mutation in melanoma [4].
BRAF	30 nM [1] [5]	Wild-type BRAF kinase.

## In Vitro Experimental Protocols

**1. Cell Viability and Proliferation Assay** This protocol is used to determine the anti-proliferative effects of **CCT241161**.

- **Cell Lines:** Effective in BRAF mutant (A375, WM266.4), NRAS mutant (D04), and BRAF-inhibitor-resistant melanoma cells [1] [2].
- **Dosing:** Prepare a concentration range from 0.1  $\mu\text{M}$  to 100  $\mu\text{M}$  in DMSO [1]. A stock solution can be made at 100 mg/mL in DMSO (184.63 mM) [1].
- **Incubation Time:** Expose cells to the compound for 24 hours for initial signaling studies [1]. For long-term resistance monitoring, treatment can be extended up to 20 days [1].
- **Key Readouts:** Measure inhibition of phospho-MEK and phospho-ERK via Western Blot to confirm pathway suppression [1].

### 2. Overcoming Resistance in Cell Models

- **Application:** Use **CCT241161** to target melanoma cells that have acquired resistance to first-generation BRAF inhibitors (e.g., vemurafenib, dabrafenib) or those with intrinsic NRAS mutations [2].
- **Protocol:** Treat resistant cell lines with **CCT241161** at 1  $\mu\text{M}$  for 4 hours and assess pathway reactivation via Western Blot for p-ERK [1].

## In Vivo Experimental Protocols

**1. Xenograft Model for Tumor Regression** This protocol demonstrates efficacy in live animal models.

- **Animal Model:** Female nude mice (5-6 weeks old) [1].
- **Cell Inoculation:** Establish xenografts using BRAF mutant A375 cells, PLX4720-resistant A375 cells, or NRAS mutant D04 cells [1].
- **Dosage:** Administer **CCT241161** via **oral gavage** at **10 mg/kg** or **20 mg/kg** body weight [1].
- **Dosing Schedule:** Once daily [1].
- **Treatment Duration:** 7 days has been shown to be effective in inhibiting tumor growth [1].
- **Monitoring:** Track tumor volume and mouse body weight as a measure of treatment efficacy and tolerability [1].

**2. Patient-Derived Xenograft (PDX) Models** For higher clinical relevance, **CCT241161** has been validated in PDX models derived from patients resistant to BRAF or BRAF/MEK combination therapy [2] [3].

- **Implantation:** PDX models can be established heterotopically (subcutaneous) or orthotopically for a more natural microenvironment [6].
- **Significance:** Efficacy in PDX models strongly suggests potential for clinical application, as these models better preserve the original tumor's characteristics [6].

## Troubleshooting Common Experimental Issues

**Q1: My melanoma cell lines show high ERK phosphorylation despite CCT241161 treatment. What could be wrong?**

- **Potential Cause:** The compound preparation or storage might be compromised. DMSO is hygroscopic and can degrade the compound if contaminated with water.
- **Solution:**
  - Ensure fresh DMSO is used for stock solution preparation.
  - Verify the stock solution concentration and make fresh dilutions for each experiment.
  - Confirm that you are using a resistant cell line model and check the activity of your batch of **CCT241161** in a sensitive cell line (e.g., A375) as a positive control.

**Q2: I am not observing significant tumor regression in my in vivo model. How can I optimize the protocol?**

- **Potential Causes & Solutions:**
  - **Dosing Verification:** Double-check the concentration of your formulation and the accuracy of the oral gavage technique.
  - **Model Validation:** Ensure your xenograft or PDX model has been genetically characterized and confirmed to harbor a BRAF or NRAS mutation [4] [2].

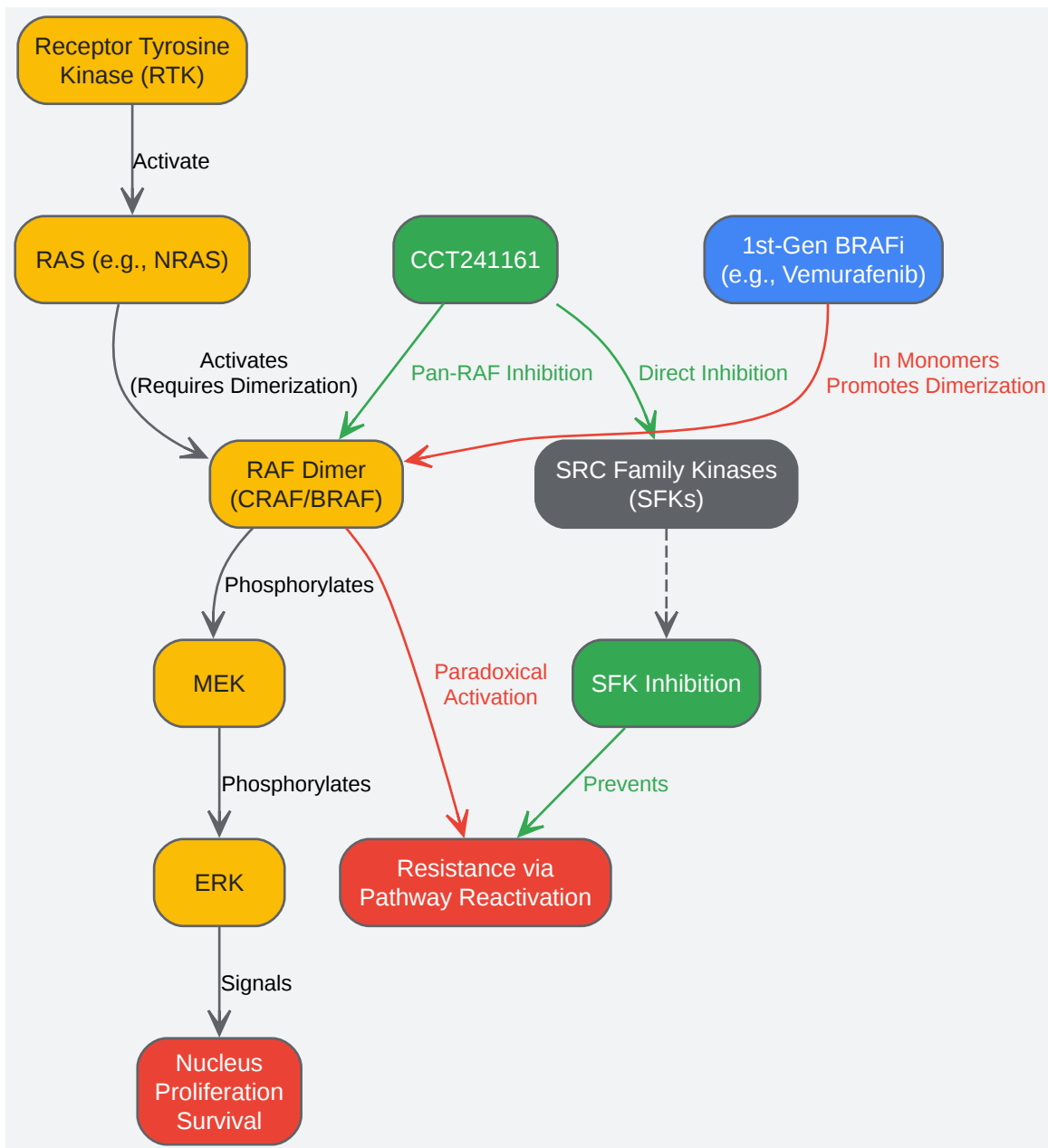
- **Tumor Measurement:** Use calipers consistently and have the same researcher measure the tumors to reduce variability.
- **Dosage Adjustment:** If well-tolerated (no body weight loss), consider testing a higher dose (e.g., 20 mg/kg) or a longer treatment duration, pending animal ethics approval [1].

**Q3: Why is CCT241161 effective in NRAS mutant melanoma when first-generation BRAF inhibitors are not?**

- **Answer:** First-generation BRAF inhibitors (like vemurafenib) cause paradoxical activation of the MAPK pathway in NRAS mutant cells, actually promoting tumor growth. As a "paradox-breaking" pan-RAF inhibitor, **CCT241161** suppresses the MAPK pathway in both BRAF and NRAS mutant backgrounds without causing this adverse effect, making it a viable strategy for NRAS-driven melanomas [2] [3].

## Signaling Pathway & Experimental Workflow

The following diagram illustrates the core mechanism of action of **CCT241161** within the MAPK pathway and highlights its key advantage over earlier inhibitors.



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This diagram shows how **CCT241161** simultaneously inhibits RAF dimers and SRC family kinases (SFKs). This dual action blocks the MAPK pathway and prevents a key resistance mechanism, unlike first-generation BRAF inhibitors which can unintentionally promote pathway activation in RAS mutant cells.

## Key Takeaways for Researchers

- **Targeted Application:** **CCT241161** is most effectively used in models with **BRAF V600E** or **NRAS** mutations, particularly when resistance to first-generation BRAF inhibitors is a concern [2].
- **Critical In Vitro Validation:** Always confirm target engagement by measuring the reduction of phospho-ERK and phospho-MEK levels via Western Blot in your cell models after treatment [1].
- **Optimal In Vivo Dosing:** The established effective dose for tumor growth inhibition in mouse models is **10-20 mg/kg, administered orally once daily** [1].

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## References

1. | Raf | TargetMol CCT 241161 [targetmol.com]
2. Paradox-breaking RAF inhibitors that also target SRC are effective in... [pubmed.ncbi.nlm.nih.gov]
3. Paradox-Breaking RAF Inhibitors that Also Target SRC Are ... [sciencedirect.com]
4. BRAF in malignant melanoma progression and metastasis [pmc.ncbi.nlm.nih.gov]
5. \_product\_DataBase\_PeptideDb CCT 241161 [peptidedb.com]
6. Current status and perspectives of patient-derived ... [pmc.ncbi.nlm.nih.gov]

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